2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol
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Overview
Description
2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol is a chemical compound with the molecular formula C12H12BrN3O2 It is characterized by the presence of a pyrimidine ring substituted with an amino group and a bromophenyl group, connected via an ether linkage to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol typically involves multiple steps. One common method starts with the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with ethylene glycol in the presence of a base such as potassium tert-butoxide. This reaction forms the intermediate 2-hydroxyethoxy compound, which is then further reacted with 5-amino-2-chloropyrimidine under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency. The reaction conditions are carefully controlled to ensure the safety and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromophenyl group.
Oxidation and Reduction: The amino and hydroxyl groups in the compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) and dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: Another compound with a bromophenyl group, used in various organic synthesis reactions.
Uniqueness
2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H12BrN3O2 |
---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
2-[6-amino-5-(4-bromophenyl)pyrimidin-4-yl]oxyethanol |
InChI |
InChI=1S/C12H12BrN3O2/c13-9-3-1-8(2-4-9)10-11(14)15-7-16-12(10)18-6-5-17/h1-4,7,17H,5-6H2,(H2,14,15,16) |
InChI Key |
HLNYGZPPKJPZSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2OCCO)N)Br |
Origin of Product |
United States |
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